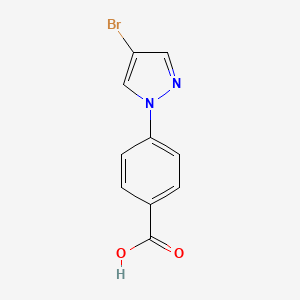

4-(4-溴-1H-吡唑-1-基)苯甲酸

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, involves multi-step reactions that include condensation, bromination, and nucleophilic addition processes. A notable example is the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via a one-pot, four-component reaction. This method offers advantages such as ease of handling, good yields, and straightforward workup, indicating a trend towards more efficient synthesis routes for complex pyrazole derivatives (Bade & Vedula, 2015).

Molecular Structure Analysis

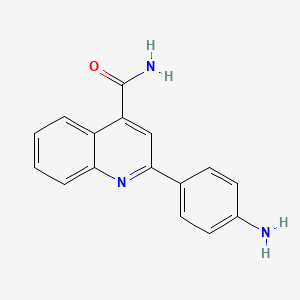

Molecular structure analysis of pyrazole derivatives, including 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, relies on spectroscopic and X-ray diffraction techniques. These analyses confirm the structural integrity and purity of synthesized compounds. For instance, compounds have been characterized by IR, 1H NMR, and 13C NMR spectroscopic techniques, along with single crystal X-ray diffraction studies, to understand their molecular geometry and intramolecular interactions, such as hydrogen bonding patterns (Chitrapriya et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to a variety of biologically active molecules. For instance, novel 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones were synthesized, showcasing the potential for pyrazole derivatives in developing new insecticidal and fungicidal agents. These reactions highlight the versatility of pyrazole derivatives in synthesizing compounds with specific biological activities (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of these compounds often involve detailed analysis of their crystal structures to understand their stability and reactivity. Studies such as those by Obreza & Perdih (2012) provide insight into the crystalline arrangements and intermolecular interactions that define the physical properties of these compounds (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are fundamental to their utility in chemical synthesis and potential pharmaceutical applications. The functionalization reactions of these compounds allow for the synthesis of a wide range of derivatives with varying biological and chemical activities. Experimental and theoretical studies on the reactions of these derivatives provide valuable insights into their chemical behavior and potential applications (Saeed et al., 2020).

科研应用

抗菌和抗真菌活性:包括与4-(4-溴-1H-吡唑-1-基)苯甲酸相关的吡唑衍生物在细菌如金黄色葡萄球菌和大肠杆菌以及真菌如白念珠菌方面显示出显著的抗菌活性(Shubhangi et al., 2019)。

抗癌活性:某些4-(4-溴-1H-吡唑-1-基)苯甲酸衍生物已被发现具有抗癌活性。例如,具有类似结构的化合物显示出对各种癌细胞系的显著抗肿瘤活性,表明它们有潜力作为肺癌抑制剂(Lingling Jing et al., 2012)。

光学非线性:N-取代-5-苯基-1H-吡唑-4-乙酸酯,与4-(4-溴-1H-吡唑-1-基)苯甲酸相关,已经展示出光学非线性,使它们适用于光学限幅应用。这种性质在光子学领域对光学传感器和人眼免受高强度光源的保护至关重要(B. Chandrakantha et al., 2013)。

超氧自由基清除活性:含有4-(二苯基膦)苯甲酸和相关“蝎子”配体的铜(I)络合物显示出显著的超氧自由基清除活性,这在氧化应激和相关疾病的背景下是相关的(C. Santini et al., 2003)。

NMR晶体学:与4-(4-溴-1H-吡唑-1-基)苯甲酸密切相关的化合物4-[4-(2-金刚烷基氨基)-5-叔丁基-吡唑-1-基]苯甲酸,使用NMR粉末晶体学进行了分析。这种技术对于理解药物的分子结构至关重要(M. Baias et al., 2013)。

氢发生和催化:与4-(4-溴-1H-吡唑-1-基)苯甲酸相关的结构的环金属Ir络合物在水中室温下催化醇的氢发生和NAD+的选择性氢化,展示了在催化和可再生能源应用中的潜力(Y. Maenaka et al., 2012)。

Safety And Hazards

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

未来方向

The future research directions for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could involve exploring its potential applications in the development of new antimicrobial agents, given the antimicrobial activities observed for its derivatives . Further studies could also investigate its reactivity in various organic reactions .

性质

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-7(2-4-9)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAQQRWNTQPCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363647 | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

CAS RN |

926212-84-2 | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)

![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)